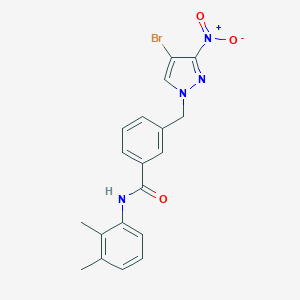![molecular formula C26H21N3O3 B269740 4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B269740.png)
4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide, also known as MNHCPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide is not fully understood, but it is thought to act as a DNA intercalator and inhibit topoisomerase II activity, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide has been found to induce apoptosis (programmed cell death) in cancer cells, and has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors. It has been found to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide is its low toxicity in normal cells, which makes it a safer candidate for cancer treatment compared to other chemotherapeutic agents. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Future research on 4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide could focus on improving its solubility in water, as well as investigating its potential as a fluorescent probe for imaging cancer cells. Additionally, further studies could be conducted to elucidate its mechanism of action and potential applications in other areas of biomedical research.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide involves the reaction of 4-methoxybenzoyl chloride with 2-aminobenzoylhydrazine followed by the reaction with 1-naphthaldehyde. The resulting product is then purified through recrystallization to obtain pure 4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide.
Applications De Recherche Scientifique
4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide has been studied for its potential as a therapeutic agent in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promise in the treatment of breast cancer and lung cancer. 4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide has also been studied for its potential as a fluorescent probe for imaging cancer cells.
Propriétés
Nom du produit |
4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide |
|---|---|
Formule moléculaire |
C26H21N3O3 |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
2-[(4-methoxybenzoyl)amino]-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C26H21N3O3/c1-32-21-15-13-19(14-16-21)25(30)28-24-12-5-4-11-23(24)26(31)29-27-17-20-9-6-8-18-7-2-3-10-22(18)20/h2-17H,1H3,(H,28,30)(H,29,31)/b27-17+ |
Clé InChI |
OJCOCTZYGNZWLX-WPWMEQJKSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N/N=C/C3=CC=CC4=CC=CC=C43 |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NN=CC3=CC=CC4=CC=CC=C43 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NN=CC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B269659.png)
![3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B269663.png)
![4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide](/img/structure/B269665.png)
![butyl 4-[({[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B269666.png)
![4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B269667.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide](/img/structure/B269668.png)

![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide](/img/structure/B269672.png)
![N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B269674.png)
![N'-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B269676.png)
![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B269678.png)


